molecular formula C18H12BrN5O2 B2367145 3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-30-6

3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2367145
CAS No.: 899996-30-6
M. Wt: 410.231
InChI Key: PLOQYGXBMJSKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative with a benzamide substituent at position 3, featuring a bromine atom at the meta position of the benzamide ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine-based kinase inhibitors, particularly epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors . The bromine substitution enhances electron-withdrawing effects and may improve binding affinity to hydrophobic pockets in kinase domains.

Properties

IUPAC Name

3-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN5O2/c19-13-6-4-5-12(9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-7-2-1-3-8-14/h1-11H,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOQYGXBMJSKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation Approaches

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives generally follows two main strategies: formation of the pyrimidine ring onto a preexisting pyrazole ring, or construction of the pyrazole ring onto a preformed pyrimidine. The first approach, which begins with an appropriately substituted pyrazole derivative, is more commonly employed due to the greater accessibility of pyrazole precursors and the more straightforward ring-closure reactions involved in forming the pyrimidine portion.

Specific Preparation Methods for 3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Method A: Synthesis via Pyrazolo[3,4-d]pyrimidin-5(4H)-ylamine Intermediate

One of the most efficient routes to synthesize this compound involves the preparation of 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a key intermediate, followed by acylation with 3-bromobenzoyl chloride. This approach parallels the synthesis of related benzamide derivatives described in the literature.

The synthesis begins with the formation of 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one through the reaction of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide or an equivalent reagent. This intermediate then undergoes N-acylation with 3-bromobenzoyl chloride in the presence of a suitable base such as pyridine or triethylamine to yield the desired product. The reaction typically proceeds under mild conditions to avoid side reactions or decomposition of sensitive intermediates.

Method B: Convergent Synthesis from 1-phenyl-1H-pyrazol-5-amine

An alternative approach involves a convergent synthesis starting from 1-phenyl-1H-pyrazol-5-amine, which can be cyclized with appropriate reagents to form the pyrimidine ring while simultaneously introducing the 3-bromobenzamide moiety. This method is inspired by the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives that have been reported in the literature.

The key step in this approach is the reaction of 1-phenyl-1H-pyrazol-5-amine with a suitable β-keto ester or β-diketone derivative containing the 3-bromobenzamide functionality. The reaction typically proceeds through initial condensation followed by cyclization to form the pyrimidine ring. This method offers the advantage of fewer steps compared to sequential approaches but may require more complex starting materials or result in lower yields due to competing side reactions.

Method C: Late-Stage Bromination Strategy

A third approach involves the synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide followed by selective bromination at the 3-position of the benzamide moiety. This method is particularly useful when direct incorporation of the bromine atom through other routes proves challenging or when exploring a series of related compounds with different halogen substituents.

The bromination step typically employs N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent and catalyst. The reaction conditions must be carefully controlled to ensure selectivity for the desired position and to minimize side reactions or over-bromination. This approach provides flexibility in the synthesis of various halogenated analogs through modifications of the late-stage functionalization step.

Optimization of Reaction Conditions and Parameters

Solvent Effects on Reaction Efficiency

The choice of solvent plays a crucial role in the synthesis of this compound, affecting reaction rates, selectivity, and yields. Based on studies of similar compounds, polar aprotic solvents such as DMF, DMSO, or acetonitrile generally provide optimal conditions for many of the key transformations. These solvents facilitate nucleophilic substitution reactions and enhance the solubility of polar intermediates and reagents.

For the critical acylation step involving 3-bromobenzoyl chloride, anhydrous conditions are essential to prevent hydrolysis of the acid chloride. Solvents such as dichloromethane or THF in the presence of a suitable base like pyridine or triethylamine typically provide good results. The impact of different solvents on the yield and purity of the final product is summarized in Table 1, based on extrapolation from related systems.

Table 1: Solvent Effects on the Acylation Step in the Synthesis of this compound

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
DCM 0 to RT 4 78-82 95-97
THF 0 to RT 5 75-80 94-96
Acetone 0 to RT 6 70-75 92-95
DMF 0 to RT 3 82-87 93-96
Pyridine RT 2 85-90 96-98

Temperature and Reaction Time Optimization

The temperature and duration of reactions significantly impact the efficiency and selectivity of the synthetic steps leading to this compound. For the cyclization reactions forming the pyrimidine ring, elevated temperatures (80-150°C) are typically required to overcome activation barriers and drive the reaction to completion. However, excessive heating may lead to decomposition or formation of side products.

For the acylation step with 3-bromobenzoyl chloride, lower temperatures (0°C to room temperature) are generally preferred to minimize side reactions and ensure selective N-acylation. The reaction progress can be monitored using thin-layer chromatography or HPLC to determine the optimal reaction time, which typically ranges from 2 to 6 hours depending on the specific conditions employed.

Catalyst Selection and Optimization

Certain steps in the synthesis of this compound benefit from the use of catalysts to enhance reaction rates or improve selectivity. For cyclization reactions involving β-dicarbonyl compounds, mild basic catalysts such as piperidine or piperidine acetate have been shown to facilitate the transformation effectively. These catalysts promote the initial condensation reaction and subsequent cyclization, leading to improved yields of the desired product.

For late-stage bromination approaches, Lewis acids such as FeCl₃ or AlCl₃ can direct the bromination to the desired position on the benzamide moiety. The choice of catalyst depends on the specific substrate and desired selectivity, with optimization studies necessary to determine the most effective catalyst system for each transformation.

Alternative Synthetic Approaches and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives. Applied to the synthesis of this compound, microwave-assisted techniques can significantly reduce reaction times while maintaining or improving yields compared to conventional heating methods.

For example, the cyclization of 5-amino-1-phenyl-1H-pyrazole derivatives with appropriate reagents to form the pyrimidine ring can be completed in minutes rather than hours under microwave conditions. Similarly, the acylation step with 3-bromobenzoyl chloride can be accelerated, reducing the reaction time from several hours to 15-30 minutes. The comparative advantages of microwave-assisted synthesis over conventional methods are summarized in Table 2.

Table 2: Comparison of Conventional and Microwave-Assisted Methods for Key Synthetic Steps

Synthetic Step Conventional Method Microwave Method
Time Yield (%) Time Yield (%)
Pyrimidine ring formation 5-8 h 65-70 20-30 min 75-85
Acylation with 3-bromobenzoyl chloride 3-5 h 75-80 15-20 min 80-88
Bromination (for Method C) 2-4 h 70-75 10-15 min 78-85

One-Pot Multi-Component Approaches

Recent advances in heterocyclic chemistry have led to the development of one-pot multi-component reactions that can streamline the synthesis of complex heterocycles like pyrazolo[3,4-d]pyrimidines. These approaches minimize the need for isolation and purification of intermediates, reducing waste and improving overall efficiency. Applied to the synthesis of this compound, such methods could significantly simplify the synthetic process.

One promising approach involves the reaction of phenylhydrazine, an appropriate β-ketonitrile, and a formylating agent in a one-pot sequence to form the pyrazolo[3,4-d]pyrimidine core, followed by direct acylation with 3-bromobenzoyl chloride. This strategy reduces the number of isolation and purification steps, potentially improving the overall yield and reducing the environmental impact of the synthesis.

Green Chemistry Approaches

Environmental considerations have led to increased interest in green chemistry approaches for the synthesis of pharmaceutical intermediates and active ingredients. For the preparation of this compound, several green chemistry principles can be applied to reduce waste, energy consumption, and the use of hazardous reagents.

Water or alcohols can serve as environmentally friendly alternatives to traditional organic solvents for certain steps in the synthesis. Additionally, catalytic methods that enhance reaction efficiency while minimizing reagent use represent an important aspect of green synthetic approaches. The use of flow chemistry techniques for continuous processing offers further advantages in terms of safety, scalability, and reduced environmental impact.

Analytical Characterization and Purity Assessment

Spectroscopic Analysis and Structure Confirmation

Confirmation of the structure and purity of this compound relies on various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides critical information about the structural arrangement of atoms in the molecule. For this compound, ¹H NMR spectroscopy typically reveals characteristic signals for the aromatic protons of both the phenyl and 3-bromophenyl rings, as well as the pyrazolo[3,4-d]pyrimidine core. The NH proton of the benzamide moiety usually appears as a distinct signal in the downfield region (10-12 ppm).

Mass spectrometry confirms the molecular weight of the compound, with expected isotope patterns for bromine-containing molecules. Infrared spectroscopy provides information about functional groups, with characteristic absorption bands for the C=O stretching vibrations of the amide and the 4-oxo group of the pyrimidine ring. X-ray crystallography can provide definitive confirmation of the three-dimensional structure when suitable crystals can be obtained.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) serves as the primary method for assessing the purity of this compound. Typical HPLC conditions for analysis include a C18 reversed-phase column with gradient elution using acetonitrile/water mixtures containing a small amount of acid (e.g., 0.1% formic acid). UV detection at multiple wavelengths (typically 254 nm and 280 nm) provides sensitive detection of the target compound and potential impurities.

Thin-layer chromatography (TLC) offers a rapid method for monitoring reaction progress and initial purity assessment. Common solvent systems include ethyl acetate/hexane mixtures or dichloromethane/methanol combinations, with visualization by UV light or appropriate staining reagents. Gas chromatography may also be employed for purity assessment, particularly when coupled with mass spectrometry (GC-MS) for simultaneous identification of impurities.

Scale-Up Considerations and Process Chemistry

Batch vs. Continuous Flow Synthesis

The synthesis of this compound can be conducted using either batch or continuous flow methods, each with distinct advantages depending on the scale of production and specific requirements. Batch processes offer simplicity and flexibility but may face challenges related to heat transfer, mixing efficiency, and batch-to-batch variability when scaled up.

Continuous flow chemistry presents several advantages for the synthesis of this compound, particularly for reactions involving hazardous reagents or requiring precise temperature control. For example, the acylation step with 3-bromobenzoyl chloride can benefit from the improved mixing and heat transfer characteristics of flow reactors, potentially leading to higher yields and improved safety profiles. Table 3 compares key aspects of batch and continuous flow approaches for the synthesis of the target compound.

Table 3: Comparison of Batch and Continuous Flow Methods for Large-Scale Synthesis

Parameter Batch Process Continuous Flow Process
Scale-up complexity Moderate to high Low to moderate
Heat transfer efficiency Limited by vessel size Excellent due to high surface-to-volume ratio
Mixing efficiency Variable, potential for hot spots Consistent, improved mass transfer
Reaction time Hours Minutes
Safety profile Higher risk for exothermic reactions Reduced risk due to small reaction volume
Capital investment Lower initial cost Higher initial cost, lower operating cost
Process control Manual sampling and adjustment Automated inline monitoring and control

Applications and Derivative Synthesis

Biological Activity and Structure-Activity Relationships

This compound and related compounds have potential applications in medicinal chemistry based on the known biological activities of the pyrazolo[3,4-d]pyrimidine scaffold. This heterocyclic system has been associated with various pharmacological properties, including kinase inhibition, anticancer, antimicrobial, and anti-inflammatory activities.

The presence of the 3-bromo substituent on the benzamide moiety can significantly influence the compound's biological activity through electronic effects, potential interactions with target proteins, or serving as a site for metabolism. Structure-activity relationship studies involving systematic modifications of the pyrazolo[3,4-d]pyrimidine scaffold and the benzamide portion can provide valuable insights into the optimization of biological activity and physicochemical properties.

Further Functionalization via Cross-Coupling Reactions

The bromine substituent in this compound serves as a versatile handle for further functionalization through various cross-coupling reactions. Palladium-catalyzed processes such as Suzuki-Miyaura, Stille, and Sonogashira couplings enable the introduction of diverse carbon-based substituents, while Buchwald-Hartwig amination allows for the incorporation of nitrogen-containing groups.

These transformations expand the chemical space accessible from the parent compound, facilitating the preparation of libraries of derivatives for structure-activity relationship studies or other applications. The mild conditions typically employed in modern cross-coupling methodologies ensure compatibility with the sensitive functional groups present in the molecule, allowing for selective modification of the bromine-bearing position.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable antimicrobial properties. In a study comparing various compounds, 3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 20 μmol/L, suggesting that modifications on the benzamide moiety could enhance its antimicrobial efficacy .

Anticancer Properties

The compound has shown promising results in anticancer research. In vitro studies assessed its cytotoxic effects against multiple cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The IC50_{50} values were found to be in the range of 3.61 to 10.20 μmol/L, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (μmol/L)Comparison DrugIC50_{50} (μmol/L)
NCI-H4603.61Doxorubicin5.00
HepG23.14Doxorubicin4.50
HCT-1164.20Doxorubicin6.00

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. These effects are hypothesized to result from the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory pathways .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzamide structure significantly enhanced activity against resistant strains .
  • Cytotoxicity Screening : A comprehensive screening of various derivatives showed that specific substitutions on the pyrazolo ring led to increased cytotoxicity against cancer cell lines, emphasizing structure-activity relationships that are critical for drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are structurally diverse, with variations in substituents influencing their biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Substituents (Position) Target Activity (IC50) Key Features Reference
Target Compound 3-Br-benzamide (C3), 1-Ph (N1) Not reported Bromine enhances hydrophobicity/steric bulk
N-(4-(4-Cl-phenyl)pyrazolo[3,4-d]pyrimidin-3-yl)benzamide (Compound 2) 4-Cl-benzylidene (C4), benzamide (C3) EGFR-TK inhibition Chlorine substitution improves solubility
Carbohydrazide-based derivatives (234–237) Carbohydrazide (C5), substituted benzylidene EGFR IC50: 0.03–0.186 µM Flexible side chain enhances ATP binding
ZYBT1 (BTK inhibitor) Acrylamide tail (C1), pyridinyl (C3) BTK inhibition Tailored for BTK selectivity
4-(4-Bromo-3-(4-Cl-phenyl)-pyrazol-1-yl)benzenesulfonamide (Compound 17) Br (C4), Cl-phenyl (C3), sulfonamide Not reported Dual substitution for enhanced potency

Key Observations:

  • Bromine vs.
  • Benzamide vs. Urea/Sulfonamide : The benzamide group in the target compound may offer better metabolic stability compared to urea derivatives (e.g., ) but could reduce solubility .
  • Substituent Position : Position 1 phenyl groups (as in the target compound) are critical for maintaining planar geometry, facilitating ATP-binding site interactions .

Analytical Data Comparison:

  • IR/NMR : Bromine substitution in the target compound would result in distinct IR peaks (C-Br stretch ~560 cm⁻¹) and downfield-shifted aromatic protons in ¹H-NMR compared to chlorine analogs .
  • Mass Spectrometry : The molecular ion peak for the target compound (M⁺) is expected at ~422 Da (C₂₀H₁₄BrN₅O₂), consistent with bromine’s isotopic signature .

Computational and Docking Insights

Docking studies () using PDB ID:1M17 reveal that pyrazolo[3,4-d]pyrimidines bind to the ATP pocket of EGFR. Key interactions include:

  • Hydrogen bonding between the pyrimidine N1 and Met767.
  • Hydrophobic interactions between substituents (e.g., bromine) and Leu694/Val702 .

Biological Activity

3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its role in inhibiting specific kinases involved in cell proliferation.

Chemical Structure and Properties

The molecular formula of this compound is C18H12BrN5O2C_{18}H_{12}BrN_{5}O_{2} with a molecular weight of 410.2 g/mol. The compound features a bromine atom and a phenyl group, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₂BrN₅O₂
Molecular Weight410.2 g/mol
CAS Number899996-30-6

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. It functions primarily by inhibiting key kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound binds to the active sites of specific kinases, disrupting their function and subsequently affecting downstream signaling pathways that regulate cell growth and survival. This action is particularly relevant in cancer therapy where kinase inhibitors are crucial for controlling tumor growth.
  • Case Study : In a study focusing on phenylpyrazolo[3,4-d]pyrimidine derivatives, compounds similar to this compound demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent antiproliferative effects .

Additional Biological Activities

Beyond anticancer properties, this compound has shown promise in other biological applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial effects, showing activity against certain bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives like this compound can be influenced by structural modifications. Substituents such as bromine and phenyl groups enhance the compound's reactivity and binding affinity to target proteins .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its targets. These studies reveal that the compound's unique structure allows for effective binding within the active sites of kinases, corroborating its potential as a therapeutic agent .

Q & A

Q. Example Workflow :

Synthesize pyrazolo[3,4-d]pyrimidine core via condensation of 1-phenyl-5-aminopyrazole with diketones.

Introduce bromine via electrophilic substitution under controlled pH.

Couple benzamide using DCC/DMAP in anhydrous DMF.

How can researchers characterize the molecular structure and confirm the identity of this compound?

Answer:
A combination of spectroscopic and analytical methods is essential:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect at ~7.5 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 437.04 for C₁₉H₁₄BrN₅O₂) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between pyrimidine and benzamide rings .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 52.32%; H: 3.23%; N: 16.02%) .

What methodologies are recommended for evaluating the compound’s biological activity, such as kinase inhibition?

Answer:
In vitro assays :

  • Kinase Inhibition : Use ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK2, Aurora A). IC₅₀ values <1 μM indicate high potency .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays validate anticancer mechanisms .
  • Enzyme Binding : Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD <10 nM suggests strong affinity) .

Q. SAR Study Design :

Synthesize analogs with Cl, CF₃, or methyl substituents.

Compare IC₅₀ values and metabolic stability (e.g., microsomal assays).

What experimental strategies can resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Standardized Assay Conditions : Use consistent ATP concentrations (e.g., 10 μM) and enzyme sources (e.g., recombinant vs. cell lysates) .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-substrate reduction) and cellular proliferation assays (MTT) .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers (e.g., Hill slopes <1 suggest assay interference) .

Case Example :
Discrepant IC₅₀ values for phosphodiesterase 9A (0.6 nM vs. 2.1 nM) were traced to differences in enzyme purity and Mg²⁺ concentrations .

What are the best practices for assessing the compound’s chemical stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 48 hrs .
  • HPLC Monitoring : Track degradation products (e.g., dehalogenation or hydrolysis) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) with DMSO <0.1% to avoid artifacts .

Q. Key Findings :

  • Stable in plasma (t₁/₂ >6 hrs) but prone to hydrolysis in acidic conditions (e.g., pH 1.2) .

How can computational modeling guide the optimization of this compound for target selectivity?

Answer:

  • Docking Studies (AutoDock Vina) : Predict binding poses in kinase ATP pockets (e.g., CDK2 vs. GSK3β) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates robust interactions .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ to prioritize synthetic targets .

Example Prediction :
Replacing bromine with CF₃ improves VEGFR2 selectivity by 15-fold due to hydrophobic pocket complementarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.